Raphin1 acetate

Description

The Critical Role of Protein Phosphatases in Cellular Homeostasis

Protein phosphatases are essential for cellular health, acting as the "off" switch in phosphorylation-dependent signaling. units.itcusabio.com They reverse the action of kinases, ensuring that signaling events are terminated at the appropriate time and that proteins are returned to their basal state of activity. globozymes.comcusabio.com This dephosphorylation is critical for maintaining cellular homeostasis and preventing the over-activation of stress pathways, which can be detrimental to the cell. globozymes.comscitechnol.com Protein phosphatases are a diverse group of enzymes, with different families responsible for dephosphorylating specific amino acid residues on their target proteins. units.itcusabio.com Their activity is tightly regulated, often through interactions with regulatory subunits that direct them to specific substrates and cellular locations. jove.com

Overview of the Integrated Stress Response (ISR) Pathway

The Integrated Stress Response (ISR) is a central signaling pathway that eukaryotic cells activate in response to a wide range of stresses. nih.govfrontiersin.org These stressors can be external, like viral infections and nutrient shortages, or internal, such as the buildup of unfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. nih.govontosight.ai The core event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govfrontiersin.org In mammals, four different kinases are known to phosphorylate eIF2α in response to specific types of stress. frontiersin.orgbmbreports.org This phosphorylation leads to a general decrease in protein synthesis, which conserves cellular resources and reduces the load of new proteins entering the already stressed ER. nih.govfrontiersin.org Paradoxically, the translation of a select few mRNAs, such as that for Activating Transcription Factor 4 (ATF4), is enhanced. nih.govresearchgate.net ATF4 then orchestrates a transcriptional program aimed at resolving the stress and promoting cell survival. nih.gov However, if the stress is too severe or prolonged, the ISR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death. nih.govontosight.ai

Eukaryotic Translation Initiation Factor 2 alpha (eIF2α) Phosphorylation and Dephosphorylation Dynamics

The phosphorylation of eIF2α on serine 51 is a critical regulatory node in the ISR. nih.gov Phosphorylated eIF2α acts as an inhibitor of its guanine nucleotide exchange factor, eIF2B. rupress.orgelifesciences.org This inhibition reduces the availability of the active, GTP-bound form of eIF2, which is required to initiate the translation of most mRNAs. researchgate.netrupress.org This leads to a global shutdown of protein synthesis. nih.govbmbreports.org

The dephosphorylation of eIF2α is equally important, as it allows for the resumption of normal protein synthesis once the stress has been resolved. nih.gov This process is primarily carried out by a heterodimeric phosphatase complex consisting of the catalytic subunit Protein Phosphatase 1 (PP1c) and one of two regulatory subunits: the stress-inducible PPP1R15A (also known as GADD34) or the constitutively expressed PPP1R15B (also known as CReP). nih.govmdpi.com The dynamic balance between eIF2α kinases and phosphatases determines the level and duration of eIF2α phosphorylation, thereby fine-tuning the cellular response to stress. nih.govnih.gov

The Constitutive Role of PPP1R15B (R15B) in Maintaining Proteostasis

While PPP1R15A is induced by stress and plays a role in the feedback regulation of the ISR, PPP1R15B is present in cells under normal conditions and is responsible for maintaining the basal, low level of eIF2α phosphorylation. nih.govmdpi.com PPP1R15B, or CReP, acts as a constitutive repressor of eIF2α phosphorylation. mdpi.com By continuously dephosphorylating eIF2α, PPP1R15B ensures that global protein synthesis can proceed efficiently in the absence of stress, a crucial aspect of maintaining protein homeostasis, or proteostasis. nih.govaxonmedchem.com The essential role of this constitutive phosphatase is highlighted by the fact that the combined deletion of both PPP1R15A and PPP1R15B is lethal in mammals. nih.gov

Rationale for Targeting Phosphatases in Biological Research

The critical role of phosphatases in regulating a vast array of cellular processes has made them attractive targets for therapeutic intervention in a variety of diseases, including cancer and autoimmune disorders. nih.govfrontiersin.org However, developing selective phosphatase inhibitors has historically been challenging due to the conserved nature of their active sites. acs.org The strategy of targeting the regulatory subunits of phosphatases offers a more promising approach to achieving selectivity. acs.orgnih.gov By modulating the activity of a specific phosphatase holoenzyme, it is possible to influence a particular signaling pathway with greater precision. nih.gov For instance, inhibiting the phosphatases that dephosphorylate eIF2α could prolong the adaptive phase of the ISR, potentially offering a therapeutic benefit in diseases characterized by protein misfolding. nih.govembopress.org This has led to the development of compounds like Guanabenz and Sephin1, which selectively inhibit the stress-induced PPP1R15A. nih.govnih.gov The success of these compounds has paved the way for exploring the therapeutic potential of targeting the constitutive eIF2α phosphatase, PPP1R15B. nih.gov

Raphin1 Acetate: A Selective Inhibitor of PPP1R15B

This compound is an orally bioavailable small molecule that has been identified as a selective inhibitor of the regulatory phosphatase subunit PPP1R15B. medchemexpress.comadooq.comselleckchem.com It binds with high affinity to the PPP1R15B-PP1c holoenzyme. medchemexpress.comselleckchem.commedchemexpress.com

Research Findings on this compound

| Finding | Description | Reference |

| Selective Inhibition | This compound selectively inhibits the PPP1R15B-PP1c holoenzyme, with approximately 30-fold greater selectivity for PPP1R15B over the closely related PPP1R15A. | medchemexpress.commedchemexpress.com |

| Mechanism of Action | In vitro studies have shown that Raphin1 inhibits the dephosphorylation of eIF2α by the R15B-PP1c complex by interfering with the recruitment of the substrate. | nih.gov In cells, Raphin1 induces a conformational change in PPP1R15B, leading to its proteasome-dependent degradation. |

| Cellular Effects | Treatment of cells with Raphin1 leads to a rapid and transient increase in the phosphorylation of eIF2α. This results in a temporary attenuation of global protein synthesis. | nih.govresearchgate.net The effects of Raphin1 on eIF2α phosphorylation and translation are abolished in cells lacking PPP1R15B, demonstrating its on-target activity. |

| In Vivo Activity | This compound is orally bioavailable and can cross the blood-brain barrier. | nih.govmedchemexpress.com It has shown efficacy in a mouse model of a protein misfolding disease. |

The selective inhibition of PPP1R15B by this compound offers a unique tool to probe the constitutive role of this phosphatase in cellular physiology and disease. By transiently increasing eIF2α phosphorylation, Raphin1 can modulate the ISR in a controlled manner, providing a potential therapeutic strategy for conditions where a temporary reduction in protein synthesis could be beneficial. nih.gov

Propriétés

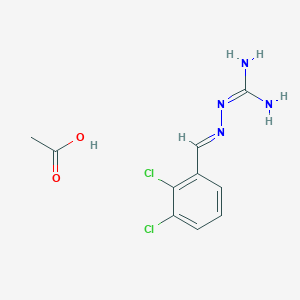

IUPAC Name |

acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDLUFBVKWLRSN-GAYQJXMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Chemical Biology of Raphin1 Acetate

Target-Based Discovery Methodologies for Serine/Threonine Phosphatase Inhibitors

Historically, identifying selective inhibitors for protein phosphatases has been a considerable challenge in drug discovery. nih.gov Unlike kinases, which have been successfully targeted by numerous drugs, phosphatases have often been considered "undruggable." cam.ac.uk This is partly due to the highly conserved nature of their catalytic sites, making it difficult to achieve selectivity. researchgate.net

A breakthrough in this area came with the development of target-based discovery methods that focus on the regulatory subunits of phosphatases rather than their catalytic subunits. cam.ac.uknih.gov These regulatory subunits confer substrate specificity to the phosphatase holoenzyme. embopress.org By targeting these unique subunits, it is possible to achieve selective inhibition of a specific phosphatase's function. nih.govresearchgate.net

One such innovative method utilizes surface plasmon resonance (SPR) to screen for small molecules that bind to a reconstituted holophosphatase, which consists of the catalytic subunit (like Protein Phosphatase 1, or PP1c) and a specific regulatory subunit. nih.govnih.gov This approach allows for the quantitative measurement of binding affinities and the identification of compounds that selectively interact with the target holoenzyme. nih.gov It was this target-based strategy, specifically designed to find inhibitors of the PPP1R15B (also known as R15B) regulatory subunit of PP1, that led to the discovery of Raphin1. nih.govnih.govutoronto.ca

Origin of Raphin1 Acetate: From Guanabenz (GBZ) Derivatives to Selective Entities

The story of this compound is intrinsically linked to the pre-existing drug, Guanabenz (GBZ). Guanabenz, an approved medication for hypertension, was later identified through phenotypic screens as an inhibitor of the stress-induced regulatory subunit of PP1, PPP1R15A (R15A). nih.govgoogle.com Guanabenz and its derivative, Sephin1, act by selectively inhibiting the R15A-PP1c holoenzyme, which in turn prolongs the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govresearchgate.net This action helps to protect cells from the stress caused by misfolded proteins. embopress.orgresearchgate.net

The discovery of Raphin1 stemmed from the screening of a library of Guanabenz derivatives. nih.gov The surprising finding was that altering the positions of the chloro-substituents on the benzylidene ring of the Guanabenz scaffold could dramatically switch the selectivity from R15A to its closely related constitutive counterpart, R15B. nih.gov This was a pivotal observation in medicinal chemistry, as it demonstrated that minor structural modifications could lead to a profound shift in biological targets. nih.gov

Strategic Chemical Modifications and Their Impact on Target Selectivity

The key to the selective inhibition of R15B by Raphin1 lies in its unique chemical structure, a direct result of strategic modifications to the Guanabenz template. Guanabenz is (E)-2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide. Raphin1, in contrast, is (E)-2-(2,3-dichlorobenzylidene)hydrazinecarboximidamide. axonmedchem.com This seemingly small shift of a chlorine atom from the 6-position to the 3-position on the benzene ring is responsible for flipping the compound's selectivity from R15A to R15B. nih.gov

This discovery underscores a fundamental principle of medicinal chemistry: subtle changes in a molecule's architecture can lead to significant differences in its interaction with biological targets. nih.gov In the case of Raphin1, this modification resulted in a compound that binds strongly to the R15B-PP1c holoenzyme with a dissociation constant (Kd) of approximately 33 nM. axonmedchem.commedchemexpress.cn Furthermore, Raphin1 exhibits an approximately 30-fold greater selectivity for R15B-PP1c over R15A-PP1c and does not bind to the PP1c catalytic subunit alone. researchgate.netaxonmedchem.com

| Compound | Target Selectivity | Key Structural Feature |

|---|---|---|

| Guanabenz | PPP1R15A (R15A) | 2,6-dichloro substitution |

| Raphin1 | PPP1R15B (R15B) | 2,3-dichloro substitution |

This compound as a Novel Chemical Probe for R15B Research

The high selectivity of Raphin1 for R15B makes it an invaluable tool for studying the specific functions of this phosphatase. As a chemical probe, Raphin1 allows researchers to dissect the roles of R15B in cellular processes with a high degree of precision. nih.gov

In vitro studies have confirmed that Raphin1 inhibits the recombinant R15B-PP1c holoenzyme by interfering with the recruitment of its substrate, eIF2α. nih.govnih.govutoronto.ca This mechanism of action is distinct from catalytic inhibitors, which would be less selective and likely more toxic. nih.gov When applied to cells, Raphin1 causes a rapid and transient increase in the phosphorylation of eIF2α, leading to a temporary slowdown in protein synthesis. researchgate.netnih.gov This effect is transient because the related R15A phosphatase, which is not inhibited by Raphin1 at effective concentrations, can still dephosphorylate eIF2α, allowing for the recovery of protein synthesis. researchgate.net

Molecular and Cellular Mechanisms of Raphin1 Acetate Action

Selective Inhibition of the PPP1R15B-Protein Phosphatase 1 catalytic subunit (R15B-PP1c) Holophosphatase Complex

Raphin1 acetate's primary molecular target is the holophosphatase formed by the association of the PPP1R15B regulatory subunit with the Protein Phosphatase 1 catalytic subunit (PP1c). nih.govaxonmedchem.com Its inhibitory action is highly specific to this complex, distinguishing it from related cellular phosphatases.

The binding of this compound to the R15B-PP1c holophosphatase is characterized by a strong affinity. Quantitative analysis using methods such as surface plasmon resonance has determined the dissociation constant (Kd) to be approximately 0.033 µM, which is equivalent to 33 nM. nih.govmedchemexpress.commedchemexpress.cnaxonmedchem.comselleckchem.com This low Kd value signifies a potent and stable interaction between this compound and its target enzyme complex. nih.govmedchemexpress.com

Interactive Table: Binding Affinity of this compound

| Compound | Target | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| This compound | R15B-PP1c Holophosphatase | 0.033 µM (33 nM) | nih.gov, axonmedchem.com, medchemexpress.com, medchemexpress.cn, selleckchem.com |

A crucial aspect of this compound's mechanism is its high selectivity for R15B-PP1c over the closely related R15A-PP1c holophosphatase. nih.govmedchemexpress.comnih.gov Studies have demonstrated that this compound exhibits an approximately 30-fold greater selectivity in binding to R15B-PP1c compared to R15A-PP1c. nih.govmedchemexpress.commedchemexpress.cnaxonmedchem.com This selectivity is critical because both PPP1R15A (also known as GADD34) and PPP1R15B (also known as CReP) target the same substrate, phosphorylated eIF2α, but are regulated differently. nih.govmdpi.com The selective inhibition of R15B is structurally determined; research involving the swapping of amino-terminal regions between R15A and R15B has shown that the inhibitory effect of this compound is transferable, pointing to this region as the site of action. nih.gov

The inhibitory action of this compound is not directed at the catalytic subunit, PP1c, in isolation. nih.govaxonmedchem.com Experimental data confirms that this compound does not bind to or inhibit free PP1c. nih.govaxonmedchem.com This demonstrates that this compound functions as a regulatory inhibitor, targeting the holoenzyme by binding to the PPP1R15B regulatory subunit, rather than acting as a catalytic inhibitor of PP1c itself. nih.gov

Mechanistic Distinction in Binding to R15B-PP1c Versus PPP1R15A-Protein Phosphatase 1 catalytic subunit (R15A-PP1c)

Induced Conformational Changes in the PPP1R15B Regulatory Subunit

Upon binding, this compound induces a significant conformational change in the PPP1R15B subunit. nih.govresearchgate.net This structural alteration was revealed in experiments where this compound protected R15B from protease degradation, an effect not observed with R15A. nih.govresearchgate.net In the cellular environment, this Raphin1-induced conformational change is thought to mark the R15B protein for recognition by cellular quality control systems, leading to its degradation via a proteasome-dependent pathway. nih.gov

Interference with Substrate Recruitment to the R15B-PP1c Holophosphatase

The conformational change induced by this compound has direct functional consequences for the R15B-PP1c holoenzyme. A primary mechanism of inhibition is the interference with the recruitment of its substrate, the phosphorylated alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). nih.govmedchemexpress.comnih.govresearchgate.netmedchemexpress.com By binding to the R15B subunit, this compound allosterically prevents the holoenzyme from effectively binding to and dephosphorylating p-eIF2α. nih.gov This was demonstrated in vitro, where this compound decreased the recruitment of eIF2α to R15B but not to R15A. nih.gov

Modulation of eIF2α Phosphorylation Status in Cellular Systems

By selectively inhibiting the R15B-PP1c phosphatase, this compound directly influences the phosphorylation status of eIF2α in cells. nih.govresearchgate.netnih.gov Treatment of cells with this compound leads to a rapid and transient increase in the levels of phosphorylated eIF2α. nih.govmedchemexpress.comaxonmedchem.comresearchgate.net This accumulation of p-eIF2α results in a temporary attenuation of global protein synthesis. nih.govnih.govresearchgate.net The transient nature of this effect is due to the continued activity of the R15A-PP1c phosphatase, which is not inhibited by this compound and can restore eIF2α dephosphorylation over time. nih.gov This selective and temporary modulation of eIF2α phosphorylation is a hallmark of this compound's cellular action. nih.govnih.gov

Transient Attenuation of Global Protein Synthesis in Response to this compound

This compound modulates a critical cellular process known as the Integrated Stress Response (ISR), a homeostatic pathway that allows cells to adapt to various environmental challenges. embopress.orgelifesciences.org A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis, thereby conserving cellular resources to manage stress. researchgate.netmdpi.com this compound's mechanism of action is centered on its ability to selectively inhibit the protein phosphatase 1 regulatory subunit 15B (PPP1R15B or R15B), a key phosphatase involved in the dephosphorylation of eIF2α. researchgate.netnih.govcam.ac.uk

By selectively inhibiting R15B, this compound causes a swift and temporary buildup of phosphorylated eIF2α (P-eIF2α) within cells. researchgate.netnih.gov This accumulation of P-eIF2α transiently slows down the rate of global protein synthesis. researchgate.netnih.govcam.ac.uk This effect has been observed in various cell types and in vivo. For instance, in HeLa cells, treatment with Raphin1 rapidly and transiently increased eIF2α phosphorylation and correspondingly decreased protein synthesis. nih.gov This transient nature is a crucial aspect of Raphin1's action and is attributed to its selectivity for R15B over the closely related, stress-inducible regulatory subunit, PPP1R15A (R15A). researchgate.netnih.gov The uninhibited R15A is able to mediate the dephosphorylation of eIF2α, allowing for the recovery of translation. nih.gov

Research findings have demonstrated that the effects of Raphin1 on eIF2α phosphorylation and protein synthesis are abolished in cells lacking R15B (R15b −/− cells), confirming that Raphin1's activity is mediated through on-target inhibition of R15B. researchgate.netnih.gov In contrast, the transient attenuation of protein synthesis by Raphin1 persists in cells where R15A is genetically inactivated or chemically inhibited, highlighting the specific role of R15B in this process. nih.gov

The transient effect of Raphin1 on protein synthesis has also been confirmed in animal models. In wild-type mice, Raphin1 administration led to a temporary reduction in protein synthesis in the brain, with recovery observed approximately six hours after treatment. nih.gov This recovery was notably diminished in mice lacking R15A, further supporting the role of R15A in reversing the effects of Raphin1-mediated R15B inhibition. nih.gov

It is important to note that while lower concentrations of Raphin1 induce a transient effect, higher concentrations (e.g., 20 μM) can lead to a persistent inhibition of both R15B and R15A, resulting in a sustained inhibition of protein synthesis and potential cellular toxicity. nih.gov

The following tables summarize key research findings on the effects of this compound on protein synthesis and related cellular components.

Table 1: Effect of this compound on eIF2α Phosphorylation and Protein Synthesis in Cultured Cells

| Cell Type | Treatment | Observation | Reference |

| HeLa Cells | Raphin1 (10 μM) | Rapid and transient increase in eIF2α phosphorylation. | researchgate.netnih.gov |

| HeLa Cells | Raphin1 (10 μM) | Transient decrease in protein synthesis. | nih.gov |

| R15b −/− Cells | Raphin1 (up to 10 μM) | No measurable effect on eIF2α phosphorylation or translation. | researchgate.netnih.gov |

| R15a −/− Cells | Raphin1 (10 μM) | Persistent eIF2α phosphorylation and translation attenuation. | nih.gov |

| HeLa Cells | Raphin1 (20 μM) | Persistent phosphorylation of eIF2α and persistent inhibition of protein synthesis. | nih.gov |

Table 2: In Vivo Effects of this compound on Protein Synthesis

| Animal Model | Treatment | Tissue | Observation | Reference |

| Wild-type mice | Raphin1 | Brain | Transiently reduced protein synthesis, with recovery at ~6 hours. | nih.gov |

| R15a −/− mice | Raphin1 | Brain | Reduced recovery of translation following Raphin1 treatment. | nih.gov |

Preclinical Biological Investigations and Disease Models

Effects of Raphin1 Acetate on Proteostasis in Cellular and Organismal Models

The mechanism of action involves this compound binding to R15B, which induces a conformational change. nih.gov This change not only hinders the recruitment of the substrate eIF2α but also marks R15B for degradation by the proteasome in a process dependent on the AAA+ ATPase VCP/p97. nih.gov This targeted degradation of R15B further contributes to the transient attenuation of protein synthesis. nih.gov The selectivity of Raphin1 is a key feature, as it shows an approximately 30-fold higher affinity for R15B over the closely related, stress-inducible PPP1R15A (R15A). nih.govtocris.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.cn This selectivity is crucial because the subsequent recovery of protein synthesis is dependent on R15A. nih.gov

In organismal models, particularly in wild-type mice, this compound also induces a transient reduction in protein synthesis in the brain. nih.govtocris.com This demonstrates that the compound's mechanism of transiently modulating protein synthesis to enhance proteostasis is effective in a living organism. nih.govnih.gov The integrated stress response (ISR), a central pathway in maintaining cellular and organismal survival, is a key target for pharmacological interventions aimed at restoring proteostasis, and Raphin1 is one such compound that prolongs eIF2α phosphorylation. nih.gov

In Vivo Assessment of this compound Activity in Mammalian Brains

A significant hurdle in developing treatments for neurodegenerative diseases is the ability of a compound to cross the blood-brain barrier. Preclinical studies have confirmed that this compound is orally bioavailable and can penetrate the blood-brain barrier. nih.govresearchgate.netcam.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.cnptgcn.com This is a critical characteristic for a potential therapeutic agent targeting central nervous system disorders.

Upon administration in wild-type mice, this compound was shown to transiently reduce protein synthesis within the brain. nih.govtocris.com This in vivo effect mirrors the observations in cellular models. nih.gov Research demonstrated that protein synthesis rates began to recover approximately six hours after the administration of Raphin1. nih.gov This transient nature is important, as prolonged inhibition of protein synthesis can be detrimental. researchgate.net The recovery of translation was found to be dependent on the presence of R15A, highlighting the importance of Raphin1's selectivity for R15B. nih.gov This in vivo activity confirms that this compound can engage its target and elicit a physiological response within the mammalian brain. nih.gov

Efficacy Studies of this compound in Mouse Models of Protein Misfolding Diseases

The accumulation of misfolded proteins is a hallmark of numerous neurodegenerative conditions, including Huntington's disease. cam.ac.uk Huntington's is a monogenic disorder caused by a mutation in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT) that misfolds and aggregates. nih.gov

To evaluate the therapeutic potential of this compound, it was tested in a transgenic mouse model of Huntington's disease (HD⁸²Q mice). nih.govresearchgate.netmedchemexpress.com These mice exhibit progressive weight loss and accumulate insoluble mHTT assemblies, mimicking aspects of the human disease. nih.govresearchgate.net

Treatment with this compound demonstrated a notable improvement in the disease phenotype. nih.gov HD⁸²Q mice treated with the compound showed an amelioration of the progressive weight loss typically observed in this model. nih.govmedchemexpress.com This finding suggests that by improving proteostasis, this compound can alleviate some of the systemic effects of the disease. nih.gov The positive outcomes on body weight were consistently observed in separate cohorts of treated mice, underscoring the robustness of the treatment's effect. nih.gov

A key molecular pathology of Huntington's disease is the formation of insoluble aggregates and nuclear inclusions of the mutant huntingtin protein. nih.govnih.govbiorxiv.org These aggregates are believed to be toxic to neurons and contribute to the progressive neurodegeneration seen in the disease. biotech-spain.comfrontiersin.org

Studies in HD⁸²Q mice revealed that treatment with this compound led to a significant decrease in the levels of SDS-insoluble huntingtin assemblies in the brain. nih.govtocris.commedchemexpress.commedchemexpress.commedchemexpress.cn Furthermore, immunohistochemical analysis of the cortex of these mice showed a reduction in the number of nuclear inclusions of mHTT. nih.govmedchemexpress.com This reduction in both insoluble aggregates and nuclear inclusions provides strong evidence that this compound can effectively counteract the core molecular pathology of Huntington's disease in a relevant animal model. nih.govcam.ac.uk

Advanced Methodological Approaches in Raphin1 Acetate Research

Application of Surface Plasmon Resonance (SPR) for Characterizing Inhibitor-Phosphatase Interactions

Surface Plasmon Resonance (SPR) has been a pivotal technology in the discovery and characterization of Raphin1. researchgate.netnih.govnih.gov This label-free technique allows for the real-time monitoring of binding events between molecules, providing quantitative data on affinity and kinetics. In the context of Raphin1 research, SPR was instrumental in a target-based discovery approach aimed at identifying selective inhibitors of serine/threonine phosphatases. researchgate.netnih.govnih.gov

The method involved the use of reconstituted R15 holophosphatases, which are complexes of the catalytic subunit PP1c and a regulatory subunit (either R15A or R15B). researchgate.netnih.gov By immobilizing these holophosphatase complexes on an SPR sensor chip, researchers could screen a library of small molecules for their ability to bind. This screening process led to the identification of Raphin1 as a potent binder to the R15B-PP1c holoenzyme. researchgate.netnih.gov

Further SPR analysis revealed that Raphin1 binds strongly to the R15B-PP1c holophosphatase with a dissociation constant (Kd) of 33 nM. ptgcn.comaxonmedchem.commedchemexpress.euptgcn.com Crucially, these experiments also demonstrated the selectivity of Raphin1. It exhibited an approximately 30-fold greater affinity for the R15B-PP1c complex compared to the closely related R15A-PP1c holophosphatase and showed no binding to the PP1c catalytic subunit alone. researchgate.netnih.govaxonmedchem.commedchemexpress.eu This high degree of selectivity is a key attribute of Raphin1, distinguishing it from less specific phosphatase inhibitors.

| Parameter | Value | Significance |

|---|---|---|

| Binding Target | R15B-PP1c Holophosphatase | Demonstrates direct interaction with the target enzyme complex. |

| Dissociation Constant (Kd) | 33 nM | Indicates high-affinity binding of Raphin1 to its target. ptgcn.comaxonmedchem.commedchemexpress.euptgcn.com |

| Selectivity | ~30-fold higher for R15B-PP1c over R15A-PP1c | Highlights the specific inhibition of R15B, minimizing off-target effects on the related R15A. researchgate.netnih.govaxonmedchem.commedchemexpress.eu |

Mass Spectrometry-Based Phosphoproteomics for Identifying Downstream Substrates

Mass spectrometry-based phosphoproteomics has emerged as a powerful tool for the large-scale identification and quantification of protein phosphorylation sites, providing a global view of cellular signaling networks. researchgate.netbiorxiv.orgfrontiersin.orgnih.govbiorxiv.orgpurdue.edu This approach is particularly valuable for understanding the downstream consequences of inhibiting a specific phosphatase like R15B with Raphin1 acetate.

By treating cells with this compound and subsequently analyzing changes in the phosphoproteome, researchers can identify proteins whose phosphorylation status is altered. This allows for the mapping of signaling pathways regulated by R15B. The primary and most well-characterized downstream effect of Raphin1 is the rapid and transient increase in the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). researchgate.netnih.govnih.gov R15B is a key phosphatase for eIF2α, and its inhibition by Raphin1 leads to an accumulation of phosphorylated eIF2α (P-eIF2α). researchgate.netnih.gov This specific phosphorylation event results in a temporary decrease in global protein synthesis. researchgate.netnih.govnih.gov

Phosphoproteomic studies can expand this view beyond eIF2α to uncover a broader network of substrates affected by R15B inhibition. These experiments typically involve the enrichment of phosphopeptides from cell lysates, often using techniques like tandem metal-oxide affinity chromatography (tandemMOAC), followed by analysis with high-resolution mass spectrometry. frontiersin.org

| Protein Substrate | Effect of this compound | Functional Consequence |

|---|---|---|

| eIF2α | Increased Phosphorylation at Serine 51 | Transient attenuation of protein synthesis. researchgate.netnih.gov |

Recent phosphoproteomic investigations have explored the role of various phosphatases, including the R15B-PP1c complex, within the context of Epidermal Growth Factor Receptor (EGFR) signaling. researchgate.netbiorxiv.orgresearchgate.net EGFR signaling is a complex process regulated by a delicate balance of protein kinases and phosphatases. biorxiv.orgmdpi.com

In a study analyzing the effects of six different phosphatase inhibitors on EGFR signaling, this compound was used to specifically probe the function of R15B-PP1c. researchgate.netbiorxiv.org By stimulating HeLa cells with EGF in the presence or absence of Raphin1 and other inhibitors, researchers could use mass spectrometry to quantify changes in thousands of phosphorylation sites across the proteome. biorxiv.org While the study highlighted the roles of other phosphatases like SHP2 and PP2C more extensively in direct EGFR-MAPK pathway modulation, the inclusion of Raphin1 allowed for the assessment of R15B's role within this network. researchgate.netbiorxiv.orgresearchgate.net The data generated from such studies provides a large-scale resource for understanding how different phosphatases contribute to the intricate regulation of growth factor signaling. researchgate.netresearchgate.net

Analysis of Phosphorylation Site Perturbations in Response to this compound

In Vitro Recombinant Holophosphatase Assays

To directly assess the enzymatic activity of this compound, researchers utilize in vitro assays with recombinant holophosphatases. nih.govnih.govptgcn.comptgcn.com These assays are crucial for confirming that the binding observed in SPR experiments translates into functional inhibition of the enzyme.

The typical assay involves incubating the purified, recombinant R15B-PP1c holoenzyme with its known substrate, phosphorylated eIF2α. The rate of dephosphorylation is then measured. When Raphin1 is introduced into this system, it inhibits the dephosphorylation of eIF2α by R15B-PP1c. nih.gov

A key finding from these assays is the confirmation of Raphin1's selectivity. While it effectively inhibits the R15B-PP1c holoenzyme, it does not inhibit the closely related R15A-PP1c holoenzyme in these biochemical tests. nih.govnih.govptgcn.comptgcn.com This selectivity is critical, as it allows for the specific targeting of the R15B-mediated pathway while leaving the stress-inducible R15A pathway intact. nih.gov Further experiments have shown that Raphin1 likely acts by interfering with the recruitment of the substrate to the phosphatase complex. researchgate.netnih.govnih.gov

Immunoblotting Techniques for eIF2α Phosphorylation Analysis

Immunoblotting, or Western blotting, is a fundamental technique used to verify the cellular effects of this compound. nih.govelifesciences.org This method allows for the detection and semi-quantification of specific proteins from cell lysates. In Raphin1 research, immunoblots are primarily used to measure the levels of phosphorylated eIF2α (P-eIF2α) relative to total eIF2α. nih.gov

Studies have consistently shown that treating various cell types, such as HeLa cells, with this compound leads to a rapid increase in the P-eIF2α signal, which is transient, typically peaking and then returning to baseline levels. researchgate.netnih.gov The transient nature of this effect is attributed to the selectivity of Raphin1; by not inhibiting R15A, it allows for the eventual dephosphorylation of eIF2α and the recovery of protein synthesis. nih.gov The use of cells genetically deficient in R15B (R15b −/−) has further confirmed that the effects of Raphin1 on eIF2α phosphorylation are mediated specifically through its on-target inhibition of R15B. nih.gov

Comparative Phosphatase Inhibitor Biology and Selectivity Profiles

Structural Basis for Raphin1 Acetate’s Distinct Target Specificity

The distinct target specificity of this compound arises from its unique chemical structure, which allows it to induce a conformational change specifically in the R15B subunit. nih.gov Raphin1 is an isomer of Guanabenz; the critical difference lies in the position of the chloro-substitutions on the benzylidene ring. nih.gov This seemingly minor structural alteration dramatically switches the molecule's binding selectivity from R15A to R15B. nih.gov

The mechanism of action for both Raphin1 and R15A inhibitors like Sephin1 involves inducing a conformational change in their respective regulatory subunits. cam.ac.uknih.gov For Sephin1, this change in R15A impairs the recruitment of the substrate, eIF2α, to the N-terminal region of R15A, thereby inhibiting dephosphorylation. cam.ac.uk Limited-proteolysis assays have shown that Sephin1 and Guanabenz protect the R15A subunit from enzymatic breakdown but have no such effect on R15B, confirming a selective conformational change in R15A. cam.ac.uknih.gov

This compound operates via a parallel mechanism, but directed exclusively at R15B. It induces a conformational change in R15B, which was demonstrated by its ability to protect the R15B subunit from protease degradation in biochemical assays, an effect not seen with the R15A subunit. nih.gov This induced conformational shift in R15B interferes with substrate recruitment and subsequent dephosphorylation by the R15B-PP1c holoenzyme. nih.govmedchemexpress.comaxonmedchem.com Further evidence for the specificity being determined by the regulatory subunit comes from domain-swapping experiments. When the N-terminal regions of R15A and R15B were exchanged, the inhibitory action of Raphin1 was transferable from R15B to the chimeric R15A, confirming that this region is key to its selective inhibition. nih.gov In a cellular context, the Raphin1-induced conformational change also renders the R15B protein prone to degradation in a manner dependent on the proteasome and the p97 segregase. nih.gov

This compound as a Tool for Dissecting R15B-Specific Biological Pathways

The high selectivity of this compound for R15B makes it an invaluable chemical tool for elucidating the specific biological roles of the R15B-PP1c phosphatase, distinct from those of the closely related R15A-PP1c. nih.gov The two eIF2α phosphatases, R15A-PP1 and R15B-PP1, are key regulators of the Integrated Stress Response (ISR), a central pathway in maintaining protein homeostasis (proteostasis). embopress.org While R15B is constitutively expressed, R15A is induced by stress. embopress.org

By selectively inhibiting R15B, this compound allows researchers to probe the consequences of modulating this specific phosphatase. In cells, treatment with this compound leads to a rapid but transient increase in the phosphorylation of eIF2α, causing a temporary attenuation of global protein synthesis. nih.govaxonmedchem.comptgcn.com The transient nature of this effect is a direct consequence of Raphin1's selectivity; the uninhibited R15A-PP1c complex remains functional and can mediate the dephosphorylation of eIF2α, allowing for translational recovery. nih.gov This contrasts with a persistent inhibition of protein synthesis that would occur if both phosphatases were inhibited. nih.gov

This unique pharmacological profile enables the study of cellular responses to the temporary and controlled activation of the ISR. For example, Raphin1 has been used to demonstrate that selective inhibition of R15B is beneficial in a mouse model of Huntington's disease, a protein misfolding disorder. nih.govaxonmedchem.com Its use helps to identify R15B as a druggable target for such conditions and provides a means to study the downstream effects of modulating this pathway without the broader consequences of inhibiting R15A. nih.gov Therefore, this compound serves as a precise molecular probe to dissect the specific contributions of the R15B-regulated arm of the ISR in both normal physiology and disease states. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Elucidation of Additional Downstream Signaling Pathways Regulated by R15B Inhibition

The primary known mechanism of Raphin1 acetate involves the inhibition of the R15B-PP1c holoenzyme, which leads to a temporary increase in eIF2α phosphorylation and a subsequent transient reduction in global protein synthesis. nih.govresearchgate.net This action is mediated by interfering with the recruitment of substrates to the holoenzyme. researchgate.net However, the full spectrum of signaling cascades affected by R15B inhibition remains to be comprehensively mapped.

Future research should focus on identifying other potential substrates of the R15B-PP1c complex beyond eIF2α. Phosphoproteomic studies in cells treated with this compound could reveal novel proteins whose phosphorylation status is altered upon R15B inhibition. biorxiv.org For instance, investigations into the role of R15B in modulating signaling pathways like the mitogen-activated protein kinase (MAPK) pathway are warranted. biorxiv.org Understanding these additional downstream effects will provide a more complete picture of this compound's cellular impact.

A proposed model suggests that Raphin1 binds to R15B, inducing a conformational change that leads to its degradation in a proteasome- and p97-dependent manner. nih.gov Further studies are needed to validate this model and to understand the precise molecular interactions involved.

Investigation of this compound’s Potential in Other Proteostasis-Related Research Models

This compound has shown efficacy in a mouse model of Huntington's disease, a protein misfolding disorder. nih.govcam.ac.uk This success highlights its potential as a research tool for other diseases characterized by defects in protein homeostasis. The compound's ability to transiently reduce the load of newly synthesized proteins may provide a window for cellular machinery to clear accumulated misfolded proteins. cam.ac.uk

Future investigations should explore the utility of this compound in models of other neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which also involve the accumulation of misfolded proteins. cam.ac.uk Moreover, its application could be extended to research on diseases where endoplasmic reticulum (ER) stress is a contributing factor, given the central role of eIF2α phosphorylation in the unfolded protein response (UPR). portlandpress.comnih.gov

Exploration of this compound in Modulating the Broader Integrated Stress Response Landscape

The Integrated Stress Response (ISR) is a central signaling network that allows cells to adapt to various environmental and pathological stressors. nih.gov The ISR is activated by four different kinases that converge on the phosphorylation of eIF2α. nih.gov this compound's selective inhibition of the R15B-PP1c phosphatase complex, one of the two complexes that dephosphorylate eIF2α, positions it as a key modulator of the ISR. nih.govnih.gov

Development of Advanced this compound Analogs with Enhanced Research Utility

Raphin1 was identified through the screening of guanabenz derivatives. nih.gov Specifically, altering the position of the chloro-substitutions on a guanabenz isomer led to a remarkable switch in binding selectivity from the related R15A to R15B. nih.gov This discovery provides a strong foundation for the rational design of new analogs with improved properties.

The development of advanced analogs could focus on several key areas:

Enhanced Selectivity and Potency: While Raphin1 shows approximately 30-fold selectivity for R15B-PP1c over R15A-PP1c, analogs with even greater selectivity could provide more precise tools for dissecting the specific roles of R15B. nih.govmedchemexpress.com

Modified Pharmacokinetics: Creating analogs with varied abilities to cross the blood-brain barrier could be beneficial for studying both central nervous system and peripheral disorders. nih.gov

Photoaffinity Probes: The development of Raphin1 analogs with photoreactive groups would be invaluable for identifying the precise binding site on the R15B-PP1c complex and for discovering new interacting proteins.

A summary of the binding affinity and selectivity of Raphin1 is presented in the table below.

| Compound | Target | Binding Affinity (Kd) | Selectivity |

| Raphin1 | R15B-PP1c holoenzyme | 33 nM | ~30-fold over R15A-PP1c |

Structural Characterization of this compound in Complex with R15B-PP1c

A significant gap in the current understanding of this compound's mechanism of action is the lack of a high-resolution crystal structure of the compound bound to its target, the R15B-PP1c holoenzyme. While it is known that PP1c lacks a pronounced peptide-binding cleft, which makes understanding substrate recognition challenging, a co-crystal structure would provide invaluable insights. portlandpress.com

Such a structure would:

Reveal the precise binding pocket: This would confirm the direct interaction and elucidate the specific amino acid residues involved in binding.

Explain the mechanism of inhibition: It would show how Raphin1 interferes with substrate recruitment. researchgate.net

Inform the design of new analogs: A detailed understanding of the binding mode would enable more effective structure-based drug design for developing next-generation inhibitors with enhanced properties. nih.gov

The pursuit of this structural information is a critical next step in fully harnessing the research potential of this compound and its derivatives.

Broader Academic Significance and Research Impact

Raphin1 Acetate’s Contribution to the Understanding of Phosphatase Biology

The discovery and characterization of this compound have been instrumental in advancing our knowledge of phosphatase biology, particularly concerning the regulatory subunits of Protein Phosphatase 1 (PP1).

Historically, developing selective inhibitors for phosphatases has been a major challenge in chemical biology and pharmacology. nih.govresearchgate.net This difficulty arises from the highly conserved nature of the catalytic domains of these enzymes. This compound, a guanabenz isomer, provided a breakthrough by demonstrating that it is possible to achieve selectivity by targeting the regulatory subunits that associate with the catalytic subunit of PP1, rather than the catalytic subunit itself. nih.govmdpi.com

This compound is a selective inhibitor of the regulatory subunit PPP1R15B (also known as R15B or CReP). nih.govresearchgate.netmdpi.com It binds with high affinity to the R15B-PP1c holoenzyme, the complex formed by the regulatory subunit and the catalytic subunit (PP1c). medchemexpress.comaxonmedchem.com This binding is approximately 30-fold more selective for the R15B-PP1c complex over the closely related R15A-PP1c holoenzyme. medchemexpress.commedchemexpress.com This selectivity is crucial because R15A and R15B, despite their structural similarities, have distinct physiological roles.

The mechanism of inhibition by this compound is noteworthy. Instead of directly blocking the active site of the phosphatase, this compound induces a conformational change in the R15B subunit. nih.govmdpi.com This conformational change interferes with the recruitment of the substrate, eukaryotic initiation factor 2 alpha (eIF2α), to the holoenzyme, thereby preventing its dephosphorylation. nih.govresearchgate.net Furthermore, this induced conformational change marks R15B for degradation by the proteasome in a p97-dependent manner. nih.govmdpi.com

By selectively inhibiting the R15B-PP1c holoenzyme, this compound leads to a transient increase in the phosphorylation of eIF2α. nih.govresearchgate.net Phosphorylated eIF2α is a key regulator of protein synthesis, and its increased levels lead to a temporary attenuation of global protein translation. nih.govmedchemexpress.com This transient nature is a key feature, as the presence of the unaffected R15A-PP1c holoenzyme ensures that the phosphorylation of eIF2α can be reversed, allowing for a dynamic regulation of protein synthesis. nih.gov

The study of this compound has thus provided a deeper understanding of how the activity of a specific phosphatase holoenzyme can be finely tuned. It has highlighted the importance of regulatory subunits in dictating substrate specificity and cellular function, opening up new avenues for investigating the complex roles of phosphatases in cellular signaling.

Advancing the Field of Selective Phosphatase Inhibitor Discovery for Research

The development of this compound represents a significant methodological advancement in the discovery of selective phosphatase inhibitors. cam.ac.uk For a long time, phosphatases were considered "undruggable" targets due to the high conservation of their catalytic sites, making it difficult to find inhibitors that did not also affect other phosphatases, leading to off-target effects. cam.ac.uk

The breakthrough came with a novel target-based screening approach using surface plasmon resonance (SPR). nih.govresearchgate.net This method was designed to identify small molecules that selectively bind to a specific holophosphatase, in this case, the R15B-PP1c complex. nih.gov This strategy of targeting the regulatory subunit, rather than the catalytic core, proved to be highly successful and led to the identification of Raphin1. nih.govcam.ac.uk

This innovative screening platform has established a new paradigm for the discovery of selective inhibitors for other serine/threonine phosphatases. nih.govcam.ac.uknih.gov It provides a blueprint for researchers to develop similar assays for other phosphatase holoenzymes, thereby expanding the toolkit of chemical probes available to study the vast and complex landscape of phosphatase signaling. The success of Raphin1 has demonstrated that achieving selectivity is possible, encouraging further research into the development of inhibitors for other phosphatases that were previously considered intractable. cam.ac.uk

The availability of a selective inhibitor like this compound is invaluable for basic research. It allows scientists to dissect the specific roles of the R15B-PP1c phosphatase in various cellular processes with a level of precision that was not previously possible. By being able to specifically inhibit one holoenzyme, researchers can more clearly delineate its functions from those of the closely related R15A-PP1c and other phosphatases. This has significant implications for studying a wide range of biological phenomena where eIF2α phosphorylation plays a role.

Implications for Fundamental Studies of Protein Misfolding and Cellular Stress Adaptation

This compound has significant implications for the study of protein misfolding and the cellular stress response, particularly the Unfolded Protein Response (UPR). numberanalytics.comnumberanalytics.com The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers ER stress and activates the UPR, a complex signaling network aimed at restoring protein homeostasis (proteostasis). numberanalytics.comnumberanalytics.commdpi.com

By inhibiting the R15B-PP1c holoenzyme, this compound transiently increases the levels of phosphorylated eIF2α, thereby mimicking a key aspect of the adaptive phase of the UPR. nih.govmedchemexpress.com This transient attenuation of protein synthesis can enhance the cell's quality control capacity, allowing for more efficient correction of protein misfolding defects. cam.ac.uk

This mechanism has made this compound a valuable tool for studying diseases characterized by protein misfolding, such as Huntington's disease. nih.govcam.ac.uk In a mouse model of Huntington's disease, oral administration of this compound was shown to be effective in reducing molecular and organismal deficits. nih.govcam.ac.uk This suggests that modulating the UPR through selective phosphatase inhibition could be a viable strategy for managing neurodegenerative conditions associated with the accumulation of misfolded proteins. cam.ac.uknumberanalytics.com

Q & A

Q. What is the molecular mechanism of Raphin1 acetate, and how can its target engagement be experimentally validated?

this compound selectively inhibits the regulatory phosphatase PPP1R15B (R15B), forming a stable complex with the R15B-PP1c holoenzyme (Kd = 0.033 µM) . To validate target engagement:

- Use surface plasmon resonance (SPR) to measure binding kinetics between Raphin1 and recombinant R15B-PP1c .

- Perform cellular assays monitoring eIF2α phosphorylation dynamics. At ≤10 µM, Raphin1 induces transient eIF2α dephosphorylation, confirming selective R15B inhibition .

- Validate specificity using knockout models (e.g., R15B-deficient cells), where Raphin1’s effects on eIF2α phosphorylation and protein synthesis are abolished .

Q. How can researchers assess the selectivity of this compound between R15B and the homologous R15A phosphatase?

- Conduct competitive binding assays (SPR or ITC) comparing Raphin1’s affinity for R15B-PP1c versus R15A-PP1c. Raphin1 exhibits ~30-fold higher selectivity for R15B (Kd = 33 nM for R15B vs. ~1 µM for R15A) .

- Use concentration-response studies in cells. At ≤10 µM, Raphin1 selectively inhibits R15B, but at ≥20 µM, it cross-inhibits R15A, leading to sustained eIF2α phosphorylation .

- Employ siRNA knockdown of R15A or R15B to isolate pathway contributions .

Advanced Research Questions

Q. How should experimental designs be optimized to evaluate this compound’s efficacy in neurodegenerative disease models?

- In vivo dosing : Administer Raphin1 orally at 2–10 mg/kg/day to achieve brain concentrations sufficient for R15B inhibition (e.g., 100–300 nM in murine models) .

- Outcome metrics : Measure reduction in pathogenic protein aggregates (e.g., huntingtin inclusions via immunofluorescence) and behavioral improvements (e.g., motor function tests in Huntington’s disease models) .

- Pharmacokinetic (PK) validation : Use LC-MS/MS to quantify Raphin1 levels in plasma and brain tissue, ensuring blood-brain barrier penetration .

Q. What methodologies address contradictory data on Raphin1’s concentration-dependent dual inhibition of R15A and R15B?

- Dose titration : Establish a concentration window (e.g., 1–10 µM in cells) where Raphin1 retains R15B selectivity .

- Time-course experiments : Monitor eIF2α phosphorylation kinetics. Transient dephosphorylation (1–4 hours) indicates R15B-specific activity, while sustained effects (>6 hours) suggest R15A involvement .

- Computational modeling : Predict binding dynamics using molecular docking simulations to refine R15B-specific derivatives .

Q. How can researchers ensure reproducibility when studying this compound’s effects on protein translation recovery?

- Standardize cell stress protocols : Pre-treat cells with ER stressors (e.g., tunicamycin) to synchronize eIF2α phosphorylation baselines .

- Incorporate orthogonal assays : Combine Western blotting for eIF2α with puromycin incorporation assays to quantify nascent protein synthesis .

- Report negative controls : Include vehicle-treated and R15B-knockout groups to distinguish on-target effects .

Q. What strategies are recommended for elucidating Raphin1’s off-target effects in complex biological systems?

- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with Raphin1-conjugated beads) to identify non-target interactions .

- Phenotypic screening : Compare transcriptomic or metabolomic profiles of wild-type vs. R15B-knockout models treated with Raphin1 .

- Toxicogenomics : Evaluate organ-specific toxicity in long-term in vivo studies, particularly in the liver and kidneys, where phosphatase off-target activity is common .

Methodological Best Practices

- Data reporting : Follow NIH guidelines for preclinical studies, including detailed PK/PD data, statistical power analysis, and raw data deposition .

- Figure preparation : Ensure self-explanatory tables/figures with Roman numeral labeling and footnotes (e.g., "Figure I: Dose-dependent eIF2α phosphorylation") .

- Ethical compliance : Disclose animal welfare protocols (e.g., IACUC approval) and conflict of interest statements in manuscripts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.